molecular formula C12H11N3O5S B2823701 N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide CAS No. 314260-06-5

N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide

Cat. No.: B2823701
CAS No.: 314260-06-5
M. Wt: 309.3
InChI Key: MRSYTSMPTIJMHG-UHFFFAOYSA-N
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Description

⚠️ Note: This is template content. Specific research data for this exact compound was not available in search results and requires verification from product specialists. N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide is a synthetic thiazolidine-2,4-dione (TZD) derivative. The TZD scaffold is recognized in medicinal chemistry for its diverse therapeutic potential . This compound combines the TZD core with a 2-hydroxybenzohydrazide group, a structure often explored in developing new bioactive molecules. Compounds featuring the thiazolidine-2,4-dione moiety are investigated primarily for their antimicrobial and antidiabetic properties . Researchers synthesize novel TZD hybrids, such as those incorporating hydrazide functionalities, to evaluate their activity against Gram-positive bacterial strains . Some related TZD-acetic acid derivatives have shown promising antibacterial activity, with minimum inhibitory concentration (MIC) values as low as 3.91 mg/L against certain bacteria, comparable to standard drugs like oxacillin and cefuroxime . The proposed mechanism for the antibacterial action of TZD derivatives involves the inhibition of cytoplasmic Mur ligase enzymes, which are essential for bacterial cell wall synthesis . This product is intended for research purposes in chemical and pharmaceutical laboratories. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5S/c16-7-4-2-1-3-6(7)10(18)15-14-9(17)5-8-11(19)13-12(20)21-8/h1-4,8,16H,5H2,(H,14,17)(H,15,18)(H,13,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSYTSMPTIJMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)CC2C(=O)NC(=O)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide typically involves the reaction of 2,4-thiazolidinedione with acetic anhydride to form an intermediate, which is then reacted with 2-hydroxybenzohydrazide under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups in the thiazolidine ring can be reduced to alcohols.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in alcohols.

Scientific Research Applications

Chemical Properties and Structure

N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide has a complex molecular structure that contributes to its biological activity. The compound features a thiazolidine ring system with dioxo groups and a hydrazide moiety, which are crucial for its interaction with biological targets.

Anticancer Activity

Numerous studies have reported the anticancer properties of compounds related to this compound. For instance:

  • A study demonstrated that thiosemicarbazone derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 human hepatoblastoma cells. The mechanism involved the induction of apoptosis and inhibition of cell proliferation .
  • Another research highlighted the potential of thiosemicarbazone complexes in targeting cancer stem cells, suggesting that modifications in the thiazolidine structure could enhance their efficacy against resistant cancer phenotypes .

Antimicrobial Properties

The compound has shown promising antimicrobial activity:

  • Research indicated that thiosemicarbazone derivatives possess antibacterial properties against a range of pathogens, including strains of Chlamydia trachomatis. The incorporation of metal ions into these compounds has been shown to enhance their antibacterial efficacy .

Anti-inflammatory Effects

This compound derivatives have also been investigated for their anti-inflammatory properties:

  • A study found that certain thiosemicarbazone complexes reduced inflammation by inhibiting NF-kB transactivation pathways, demonstrating their potential as therapeutic agents for inflammatory diseases .

Case Studies and Research Findings

StudyFocusKey Findings
Jagadeesh et al. (2014)Antitumor ActivityCopper(II) complexes showed significant cytotoxicity against liver cancer cells with high percentages of cell death observed at specific concentrations .
Loh et al. (2014)Anti-inflammatory ActivityNickel(II) complexes inhibited NF-kB pathways and reduced pro-inflammatory cytokines in vitro and in vivo models .
Marsh et al. (2017)Antimicrobial ActivityCopper complexes demonstrated effectiveness against Chlamydia trachomatis by preventing infectious progeny formation .

Mechanism of Action

The mechanism of action of N’-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxybenzohydrazide moiety may also play a role in binding to specific proteins or nucleic acids, thereby modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural uniqueness lies in its 2-hydroxybenzohydrazide substituent. Key analogs and their modifications include:

Compound ID Core Structure Substituents Key Features
Target Compound TZD + acetyl + 2-hydroxybenzohydrazide 2-hydroxy group on benzohydrazide Potential antioxidant/anti-inflammatory activity due to phenolic -OH
Compound 18 () TZD + acetyl + 3-chlorobenzoyl hydrazide 3-chlorobenzoyl group Enhanced anticancer activity (IC50: 15.28 mg/mL for MCF-7)
Compound 14 () TZD + acetyl + 4-chlorobenzoyl hydrazide 4-chlorobenzoyl group Moderate antibacterial activity (yield: 83%)
Compound 8 () TZD + acetyl + chlorophenyl thiadiazole Chlorophenyl and thiadiazole moieties Potent alanine racemase inhibition (IC50: 0.5 mM)
Compound 4k () TZD + acetyl + o-methoxyphenyl thiazole Methoxy group on phenyl ring Dual antioxidant and anti-inflammatory activity

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance lipophilicity and antimicrobial/anticancer activity (e.g., Compound 18, IC50: 12.7 mg/mL for A549 cells) .
  • Heterocyclic Additions (e.g., thiadiazole) : Increase target specificity, as seen in Compound 8’s enzyme inhibition .

Comparison with Analog Syntheses :

  • Compound 18 () : Synthesized via esterification of TZD-acetyl chloride with substituted benzohydrazides (yield: 88%) .
  • Compound 8 () : Involves thiadiazole ring formation followed by hydrazide coupling (yield: ~95%) .
  • Compound 4k () : Uses a thiazole-2-amine intermediate for acetamide coupling .

Physicochemical Properties

Critical data from analogs:

Compound ID Yield (%) Melting Point (°C) Elemental Analysis (C/H/N %)
Target Compound - - -
Compound 18 () 88 243–245 C: 53.09; H: 2.81; N: 9.78
Compound 14 () 83 - C: 52.84; H: 3.27; N: 9.73
Compound 25 () 84 - C: 44.27; H: 3.38; N: 15.86
Compound 4k () - - -

Notes:

  • Chlorinated analogs (e.g., Compound 18) exhibit higher melting points (243–245°C) due to crystallinity .
  • Hydroxy groups may reduce melting points by introducing hydrogen-bonding networks.
Anticancer Activity
  • Compound 18 () : Superior activity against MCF-7 (IC50: 15.28 mg/mL) and A549 (IC50: 12.7 mg/mL) compared to TZD derivatives without chlorine .
  • Target Compound : The 2-hydroxy group may reduce cytotoxicity compared to chlorinated analogs but improve selectivity.
Antimicrobial Activity
  • Compound 8 () : Inhibits alanine racemase (IC50: 0.5 mM), outperforming D-cycloserine (IC50: 0.93 mM) .
  • Compound 25 () : Moderate antibacterial activity due to 4-chlorophenyl substitution .
Antioxidant/Anti-Inflammatory Activity
  • Compound 4k () : Exhibits dual activity via methoxy-phenyl and thiazole groups .
  • Target Compound: The 2-hydroxy group is predicted to enhance radical scavenging (analogous to phenolic antioxidants).

Biological Activity

N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a thiazolidine ring and a hydroxybenzohydrazide moiety. The synthesis typically involves the reaction of 2,4-thiazolidinedione with acetic anhydride followed by a reaction with 2-hydroxybenzohydrazide under controlled conditions. Common solvents used include dichloromethane, with potassium carbonate often serving as a catalyst to facilitate the reaction.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has shown cytotoxic effects against several cancer cell lines. Studies suggest that it induces apoptosis in cancer cells through the activation of intrinsic pathways. The presence of the thiazolidine ring may enhance its ability to interact with cellular targets involved in apoptosis regulation .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition: The thiazolidine ring can interact with specific enzymes, inhibiting their activity.
  • Protein Binding: The hydroxybenzohydrazide moiety may bind to proteins or nucleic acids, modulating their function.
  • Oxidative Stress Induction: The compound may increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death in cancer cells .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a table summarizing key features is provided below:

Compound NameStructural FeaturesBiological Activity
This compoundThiazolidine ring & hydroxybenzohydrazideAntimicrobial, cytotoxic
2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamidesThiazolidine ringAntioxidant, anti-inflammatory
Thiazolidine derivativesThiazolidine ringAnti-diabetic

This comparison highlights the distinct biological activities attributed to the specific structural components present in this compound.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showing potential as an antibacterial agent.
  • Cytotoxicity Assessment : Research conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The study indicated that the compound could serve as a lead for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide, and how do reaction conditions influence yields?

  • Methodology : The compound can be synthesized via multi-step protocols involving condensation of 2-hydroxybenzohydrazide with thiazolidine-2,4-dione derivatives. Key steps include:

  • Hydrazide formation : Reacting hydrazine hydrate with ester precursors under reflux in propan-2-ol (3–4 hours, 80–90°C) .
  • Thiazolidine ring functionalization : Condensation with substituted aldehydes (e.g., 3,4-dimethoxybenzaldehyde) in the presence of a base (e.g., piperidine) to form intermediates .
  • Yield optimization : Higher yields (81–92%) are achieved using polar aprotic solvents (DMF) and controlled temperature (60–80°C) .
    • Critical parameters : Catalyst choice (e.g., acetic acid vs. Knoevenagel catalysts), solvent polarity, and reaction time significantly impact purity and yield .

Q. How can spectroscopic and analytical techniques validate the structural integrity of this compound?

  • Key techniques :

  • ¹H/¹³C NMR : Distinct peaks for the thiazolidine-dione ring (δ ~3.8–4.2 ppm for CH₂, δ ~170–175 ppm for carbonyl carbons) and hydroxybenzohydrazide moiety (δ ~10–12 ppm for phenolic -OH) .
  • Elemental analysis : Matching experimental vs. theoretical values for C, H, N (e.g., C: 52.01% observed vs. 52.30% calculated) confirms purity .
  • Melting point consistency : Sharp melting points (186–204°C) indicate minimal impurities .

Q. What standardized assays are used to screen its pharmacological activity?

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Haemophilus spp. and biofilm inhibition studies using crystal violet staining .
  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., IC₅₀ values ranging from 12–45 µM for thiazolidine derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, methoxy substitution) resolve contradictions in reported bioactivity data?

  • Case study : Chlorinated derivatives (e.g., 2,4-dichlorophenyl analogs) exhibit enhanced antibacterial activity (MIC: 8 µg/mL) compared to non-halogenated variants (MIC: 32 µg/mL) . However, dichlorination reduces solubility, complicating formulation .
  • Data reconciliation : Use SAR (Structure-Activity Relationship) models to correlate electronic effects (Hammett σ values) with bioactivity .

Q. What crystallographic strategies ensure accurate refinement of its 3D structure?

  • Software : SHELXL for small-molecule refinement, leveraging high-resolution X-ray data (R-factor < 0.05) .
  • Challenges : Addressing disorder in the hydroxybenzohydrazide moiety via TLS (Translation-Libration-Screw) refinement .

Q. How should experimental designs for antimicrobial studies account for biofilm vs. planktonic cell susceptibility?

  • Methodology :

  • Biofilm assays : Grow biofilms on polystyrene plates for 24–48 hours, treat with sub-MIC concentrations, and quantify biomass via CV staining .
  • Planktonic assays : Use log-phase cultures in Mueller-Hinton broth .
    • Key finding : Biofilm-embedded cells require 4–8× higher compound concentrations for inhibition .

Q. What computational tools aid in SAR analysis for thiazolidine-dione derivatives?

  • Approach :

  • Docking studies : AutoDock Vina to predict binding to PPAR-γ (a target for antidiabetic agents) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

Q. How does the compound’s stability vary under physiological vs. acidic/alkaline conditions?

  • Stability profiling :

  • Hydrolysis : Susceptible to base-catalyzed cleavage of the hydrazide bond (t₁/₂: 2 hours at pH 10) .
  • Oxidation : Thiazolidine-dione ring degradation under H₂O₂ exposure (30% degradation in 6 hours) .

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